4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine
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Overview
Description
4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the triazine family. It has been synthesized for various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. The compound may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine in lab experiments is its unique chemical structure, which allows for the exploration of its potential as an antitumor agent and antibacterial and antifungal agent. However, one of the limitations of using the compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
For the research of 4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine include exploring its potential as a drug candidate for the treatment of cancer and infectious diseases. The compound's mechanism of action should be further elucidated through in vitro and in vivo studies. Further research should also be conducted to determine the compound's toxicity and pharmacokinetic properties, which are important factors in drug development.
Synthesis Methods
The synthesis of 4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine involves the reaction of 2-amino-4,6-diethoxy-1,3,5-triazine with 4-phenyl-2-thiocyanatoacetamide in the presence of a base. The reaction leads to the formation of the thiazole ring, which is a key structural feature of the compound.
Scientific Research Applications
4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. The compound has shown potential as an antitumor agent, and it has also been studied for its antibacterial and antifungal properties.
properties
IUPAC Name |
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-22-14-18-13(19-15(21-14)23-4-2)20-16-17-12(10-24-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSQPOINGIQRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.